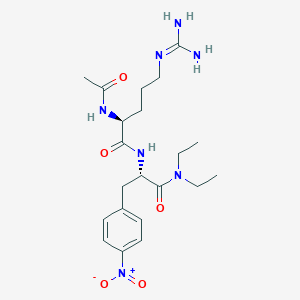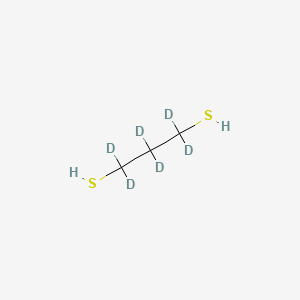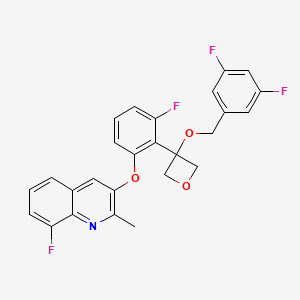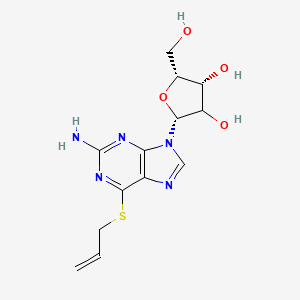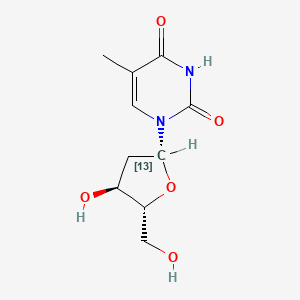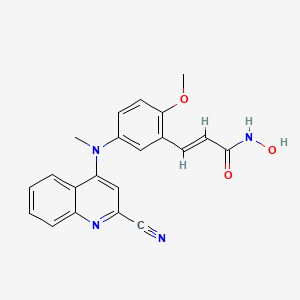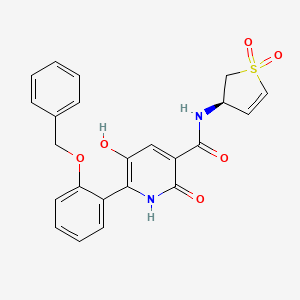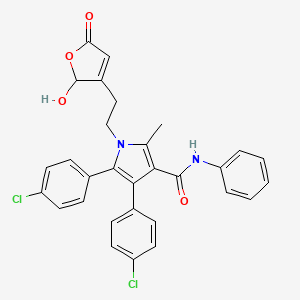
Anti-inflammatory agent 40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 40 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 40 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Catalysts such as magnesium chloride or cupric nitrate are often used to enhance the reaction rate and yield .
化学反应分析
Types of Reactions: Anti-inflammatory agent 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound .
科学研究应用
Anti-inflammatory agent 40 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Applied in the treatment of inflammatory diseases, with ongoing research into its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments.
作用机制
The mechanism of action of Anti-inflammatory agent 40 involves the inhibition of key enzymes and cytokines involved in the inflammatory process. Specifically, it inhibits the cyclooxygenase pathway, reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it modulates the activity of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory genes .
相似化合物的比较
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits the cyclooxygenase pathway.
Naproxen: Another non-steroidal anti-inflammatory drug with similar mechanisms of action.
Aspirin: Known for its anti-inflammatory and analgesic properties, also targeting the cyclooxygenase pathway.
Uniqueness: Anti-inflammatory agent 40 is unique due to its specific structural features that allow for enhanced potency and selectivity in inhibiting inflammatory pathways. Unlike some other anti-inflammatory agents, it has a lower incidence of gastrointestinal side effects, making it a preferred choice for long-term treatment .
属性
分子式 |
C30H24Cl2N2O4 |
|---|---|
分子量 |
547.4 g/mol |
IUPAC 名称 |
4,5-bis(4-chlorophenyl)-1-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-methyl-N-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C30H24Cl2N2O4/c1-18-26(29(36)33-24-5-3-2-4-6-24)27(19-7-11-22(31)12-8-19)28(20-9-13-23(32)14-10-20)34(18)16-15-21-17-25(35)38-30(21)37/h2-14,17,30,37H,15-16H2,1H3,(H,33,36) |
InChI 键 |
UYCJNJALCAXDED-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1CCC2=CC(=O)OC2O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


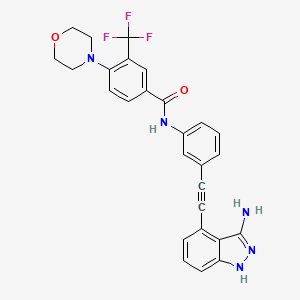
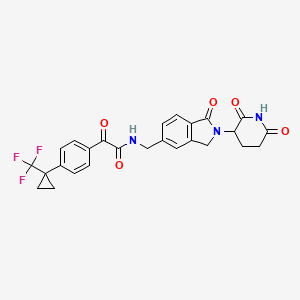
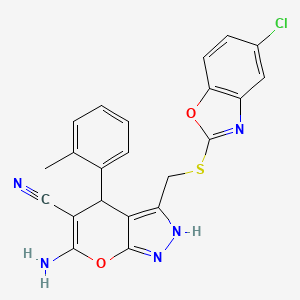
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
